molecular formula C19H25ClN4O2S B2498202 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 1105224-54-1

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2498202
CAS No.: 1105224-54-1
M. Wt: 408.95
InChI Key: GNRNRYHVLMQTHR-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H25ClN4O2S and its molecular weight is 408.95. The purity is usually 95%.
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Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea, identified by the CAS number 1171464-38-2, is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C23H32ClN5O2
  • Molecular Weight : 446.0 g/mol

The structural representation indicates the presence of a urea functional group combined with a chloro-substituted methoxyphenyl moiety and a piperazine derivative, which are critical for its biological activity.

Research indicates that compounds containing urea groups often exhibit biological activities through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Urea derivatives can act as enzyme inhibitors, affecting pathways involved in cancer and other diseases.
  • Antimicrobial Properties : The presence of thiophene and piperazine rings enhances the compound's interaction with microbial targets.
  • Cytotoxicity : Studies show that modifications in the structure can lead to increased cytotoxic effects on tumor cells.

Anticancer Activity

Recent studies have shown that similar urea derivatives possess significant anticancer properties. For instance, compounds with structural similarities demonstrated selective cytotoxicity against various cancer cell lines. A notable study reported:

  • GI50 Values : The compound exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 μM across different cancer types, indicating strong potential as an anticancer agent .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research on related thiourea compounds has indicated:

  • Minimum Inhibitory Concentrations (MIC) : Certain derivatives showed MIC values as low as 0.03–0.06 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Streptococcus pyogenes .

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological effects. Compounds with similar structures have been investigated for their:

  • Anxiolytic and Antidepressant Effects : Analogous piperazine derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways .

Case Studies and Research Findings

Several studies have focused on the biological activity of urea derivatives similar to the compound :

  • Antitumor Activity Study :
    • A study evaluated the cytotoxic effects of urea derivatives on various cancer cell lines, reporting significant antiproliferative activity with IC50 values lower than established chemotherapeutics like etoposide .
  • Antimicrobial Efficacy Study :
    • Another research highlighted the antimicrobial properties of structurally related compounds, establishing their potential as new antimicrobial agents against resistant strains .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerGI50 values: 15.1 - 28.7 μM
AntimicrobialMIC: 0.03 - 0.06 μg/mL
NeuropharmacologicalPotential anxiolytic effects

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O2S/c1-23-6-8-24(9-7-23)17(14-5-10-27-13-14)12-21-19(25)22-16-11-15(20)3-4-18(16)26-2/h3-5,10-11,13,17H,6-9,12H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRNRYHVLMQTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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